molecular formula C22H13Cl2F3N4O3 B12374629 Hsd17B13-IN-25

Hsd17B13-IN-25

Cat. No.: B12374629
M. Wt: 509.3 g/mol
InChI Key: DCXQLIVJYVQLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-25 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and surfactants . The main solution is prepared by mixing these components in specific proportions and then adding deionized water to achieve the desired concentration .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would include the optimization of reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Hsd17B13-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against HSD17B13.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include NAD+ (nicotinamide adenine dinucleotide), which acts as a cofactor in oxidation-reduction reactions . Other reagents may include organic solvents, acids, and bases to facilitate different types of chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound are typically intermediate compounds that are further processed to yield the final inhibitor. These intermediates may include various substituted phenols and other aromatic compounds .

Properties

Molecular Formula

C22H13Cl2F3N4O3

Molecular Weight

509.3 g/mol

IUPAC Name

4,6-dichloro-5-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide

InChI

InChI=1S/C22H13Cl2F3N4O3/c23-13-8-16(29-19(24)18(13)32)20(33)30-15-7-3-6-14-17(15)21(34)31(10-28-14)9-11-4-1-2-5-12(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33)

InChI Key

DCXQLIVJYVQLJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.